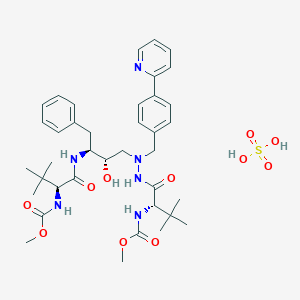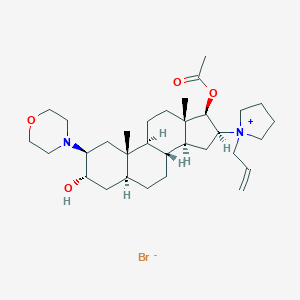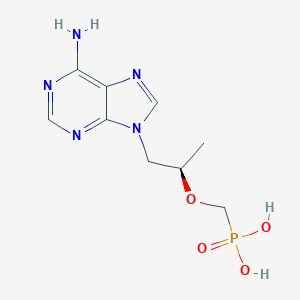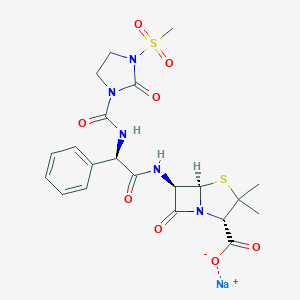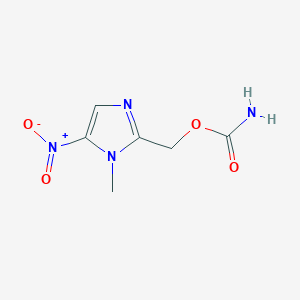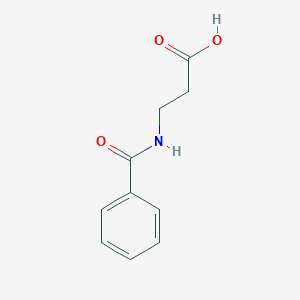
卡伯替尼
概述
描述
Cabozantinib is an antineoplastic (cancer) medicine. It interferes with the growth of cancer cells, which are eventually destroyed by the body . This medicine is available only with your doctor’s prescription . Cabozantinib is used to treat medullary thyroid cancer that has already spread to different parts of the body . Cabozantinib tablet is used alone to treat advanced kidney cancer . It is also used in combination with nivolumab as first-line treatment for advanced kidney cancer .
Synthesis Analysis
The heterocyclic antitumor drug cabozantinib was synthesized by condensation of 4- (6,7-dimethoxyquinolin-4-yloxy)aniline and methyl 1- (4-fluorophenylcarbamoyl)cyclopropanecarboxylate in the presence of two equivalents of sodium methoxide and azeotropic removal of methanol .
Molecular Structure Analysis
Cabozantinib is a dicarboxylic acid diamide that is N-phenyl-N’- (4-fluorophenyl)cyclopropane-1,1-dicarboxamide in which the hydrogen at position 4 on the phenyl ring is substituted by a (6,7-dimethoxyquinolin-4-yl)oxy group .
Chemical Reactions Analysis
Cabozantinib is an orally available, multi-target tyrosine kinase inhibitor approved for the treatment of several solid tumors and known to inhibit KIT tyrosine kinase . In acute myeloid leukaemia (AML), aberrant KIT tyrosine kinase often coexists with t (8;21) to drive leukaemogenesis .
Physical And Chemical Properties Analysis
The chemical structure of cabozantinib-s-malate consists of a pyridine ring with a fluorine atom and a 3-(morpholin-4-yl) propoxy group attached to it, as well as a 3-aminopyridine-2-carboxamide group and a 4-(6-(propan-2-yl) pyridin-3-yl) benzoic acid .
科学研究应用
Treatment of Medullary Thyroid Cancer
Cabozantinib is indicated for the treatment of progressive, metastatic medullary thyroid cancer . This application is based on its ability to inhibit multiple tyrosine kinases, which play a pivotal role in the pathogenesis of various cancers .
Treatment of Renal Cell Carcinoma
Cabozantinib is also used for the treatment of advanced renal cell carcinoma . Its multi-kinase inhibitory properties make it effective in treating this type of cancer .
Treatment of Hepatocellular Carcinoma
Another application of Cabozantinib is in the treatment of hepatocellular carcinoma in patients previously treated with sorafenib . The drug’s ability to inhibit multiple tyrosine kinases is beneficial in managing this condition .
Treatment of Neuroendocrine Tumors
Cabozantinib, combined with lanreotide, is being studied for its safety and activity in treating well-differentiated neuroendocrine tumors . The drug plays a pivotal role in the pathogenesis of these tumors, including the inhibition of c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .
Treatment of Soft-Tissue Sarcomas
Clinical trials have shown that Cabozantinib has antitumor activity in patients with selected soft-tissue sarcoma histologic subtypes . This includes alveolar soft-part sarcoma, undifferentiated pleomorphic sarcoma, extraskeletal myxoid chondrosarcoma, and leiomyosarcoma .
Restoration of Cellular Adhesion
Research suggests that Cabozantinib alone can restore cellular adhesion and hamper tumor proliferation and invasion . This provides a biological rationale for combining Cabozantinib with a PD1 inhibitor, which may guide future nonclinical and clinical research .
安全和危害
未来方向
属性
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQOQHATWINJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233968 | |
| Record name | Cabozantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
COMETRIQ is practically insoluble in water. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cabozantinib | |
CAS RN |
849217-68-1 | |
| Record name | Cabozantinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849217-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabozantinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabozantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08875 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabozantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849217-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABOZANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C39JW444G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of cabozantinib and how does it interact with them?
A: Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, RET, and vascular endothelial growth factor receptor 2 (VEGFR2), along with other tyrosine kinases such as AXL, KIT, and TIE-2. [] Cabozantinib binds to the ATP-binding site of these kinases, preventing their phosphorylation and downstream signaling. []
Q2: What are the downstream effects of cabozantinib's inhibition of MET, VEGFR2, and RET?
A: Inhibition of MET disrupts cell proliferation, survival, and migration. [] VEGFR2 inhibition blocks angiogenesis, reducing tumor blood supply. [] RET inhibition, particularly relevant in medullary thyroid cancer (MTC), hinders the oncogenic signaling driven by RET mutations. []
Q3: What is the role of AXL inhibition by cabozantinib in cancer treatment?
A: AXL overexpression has been linked to resistance to other tyrosine kinase inhibitors in renal cell carcinoma (RCC). [] Cabozantinib's ability to target AXL may contribute to its efficacy in patients who have progressed on prior VEGFR-targeted therapies. []
Q4: How does cabozantinib's multi-kinase inhibition compare to single-target therapies in terms of efficacy?
A: Preclinical studies suggest that cabozantinib's multi-kinase inhibition, particularly targeting both MET and VEGF pathways, may offer a more comprehensive and durable response compared to single-target therapies. []
Q5: How does cabozantinib affect the tumor microenvironment?
A: Cabozantinib has been shown to modulate both the adaptive and innate immune responses in the tumor microenvironment. [] Studies show it can increase neutrophil infiltration and reduce regulatory T cell (Treg) infiltration, potentially leading to enhanced anti-tumor immunity. []
Q6: Can cabozantinib activate innate and adaptive immunity in renal cell carcinoma?
A: Research suggests that cabozantinib significantly increases the infiltration and anti-tumor function of both neutrophils and T cells in a murine RCC model. [] This activation of both innate and adaptive immunity appears to contribute to the drug's therapeutic effect. []
Q7: What is the molecular formula and weight of cabozantinib?
A7: This information is not readily available in the provided research articles. You can consult publicly available databases such as PubChem or DrugBank for this information.
Q8: Are there any specific spectroscopic data available for cabozantinib?
A8: The provided research articles do not contain detailed spectroscopic data. Consult chemical databases or the manufacturer's information for such data.
Q9: What is the primary route of administration for cabozantinib?
A: Cabozantinib is administered orally, as tablets or capsules. []
Q10: How is cabozantinib metabolized?
A: Cabozantinib is primarily metabolized by the cytochrome P450 3A4 enzyme. []
Q11: Does ethnicity significantly impact the pharmacokinetics of cabozantinib?
A: A population pharmacokinetics analysis indicated minimal differences in cabozantinib PK between individuals of Asian and non-Asian ethnicity. [] This suggests that cabozantinib's metabolism is not significantly influenced by genetic polymorphisms in cytochrome P450 3A4. []
Q12: Does cabozantinib carry a risk of drug-drug interactions?
A: Yes, cabozantinib has the potential to cause drug-drug interactions (DDIs) through inhibition of UDP-glucuronosyltransferase (UGT) 1A9. [] This could lead to increased systemic exposure of drugs primarily metabolized by UGT1A9. []
Q13: Does cabozantinib dose escalation impact circulating drug levels?
A: A comparison of pharmacokinetic data suggests that cabozantinib 80 mg tablets achieve comparable exposures to the FDA-approved 140 mg capsules (Cometriq®). [] This supports the potential for dose escalation in select patients with good tolerability. []
Q14: Are Cabometyx tablets and Cometriq capsules interchangeable?
A: No, Cabometyx and Cometriq are not bioequivalent and should not be used interchangeably. []
Q15: Has cabozantinib demonstrated activity against various cancer types in preclinical models?
A: Yes, preclinical studies have shown cabozantinib activity against a broad range of tumor types, including RCC, MTC, prostate cancer, breast cancer, and gastrointestinal stromal tumors (GIST). [, , , , ]
Q16: What specific effects has cabozantinib shown on tumor cells in preclinical models?
A: In various tumor models, cabozantinib has demonstrated effects on tumor cell proliferation, apoptosis, angiogenesis, and invasion. [, , ]
Q17: How does cabozantinib perform in patient-derived xenograft (PDX) models?
A: Cabozantinib has shown efficacy in PDX models of various cancers, including SCNPC (small cell neuroendocrine prostate cancer) [], GIST [], and colorectal cancer. [] These models provide a more accurate representation of human tumors and their response to treatment.
Q18: Has cabozantinib shown efficacy in clinical trials for advanced RCC?
A: In the Phase III METEOR trial, cabozantinib significantly improved progression-free survival (PFS), overall survival (OS), and objective response rate (ORR) in patients with advanced RCC following prior VEGFR-targeted therapy. [, ]
Q19: Does cabozantinib show similar efficacy in patients with and without bone metastases?
A: Subgroup analysis of the METEOR trial indicated that cabozantinib improved PFS, OS, and ORR in patients with advanced RCC, regardless of their bone metastases status. [] This suggests cabozantinib's effectiveness in addressing bone-related disease burden in RCC.
Q20: Has cabozantinib demonstrated efficacy in clinical trials for advanced hepatocellular carcinoma (HCC)?
A: The Phase III CELESTIAL trial showed that cabozantinib significantly improved OS and PFS compared to placebo in patients with advanced HCC previously treated with sorafenib. [, ]
Q21: Does cabozantinib provide benefit in HCC patients previously treated with immune checkpoint inhibitors?
A: Emerging real-world data suggest cabozantinib demonstrates good anti-tumor activity and survival outcomes with acceptable toxicity in HCC patients with prior treatment by ICIs. [, ]
Q22: Has cabozantinib shown clinical activity in patients with metastatic breast cancer?
A: A Phase II randomized discontinuation trial reported clinical activity of cabozantinib in patients with metastatic breast cancer, regardless of receptor status and prior treatment history. [] Observed effects included tumor shrinkage and impact on bone metastases. []
Q23: What is the efficacy of cabozantinib in advanced gastroesophageal adenocarcinoma (GEA), colorectal cancer (CRC), and hepatocellular carcinoma (HCC)?
A: A Phase Ib trial (CAMILLA) reported promising efficacy of cabozantinib plus durvalumab in advanced GEA, CRC, and HCC, with an ORR of 26.7%, DCR of 83.3%, median PFS of 4.5 months, and median OS of 9.1 months. []
Q24: What are the known mechanisms of resistance to cabozantinib?
A: One identified mechanism of resistance to cabozantinib in castration-resistant prostate cancer (CRPC) involves the induction of fibroblast growth factor receptor 1 (FGFR1) signaling. [] This upregulation of FGFR1 is driven by the YAP/TBX5 pathway and can bypass MET inhibition. []
Q25: Does cabozantinib show cross-resistance with other tyrosine kinase inhibitors?
A: While cabozantinib may overcome resistance to some TKIs due to its multi-kinase targeting, cross-resistance is possible, especially with drugs sharing similar targets. For instance, resistance to sunitinib in RCC may not necessarily predict sensitivity to cabozantinib due to potential shared resistance mechanisms. []
Q26: What are the common adverse events associated with cabozantinib?
A: The most frequent grade ≥ 3 adverse events reported in clinical trials include diarrhea, palmar-plantar erythrodysesthesia (PPE), fatigue, hypertension, and elevated aspartate aminotransferase (AST). [, ]
Q27: Can cabozantinib cause cardiovascular side effects?
A: Cabozantinib treatment carries a rare but serious risk of cardiomyopathy and heart failure. [, ] While the exact mechanism is not fully understood, it emphasizes the need for cardiac monitoring during treatment.
Q28: How does cabozantinib's safety profile compare to other tyrosine kinase inhibitors used for similar indications?
A: The safety profile of cabozantinib is generally comparable to other multi-kinase inhibitors used in similar settings, with similar types and frequencies of adverse events. []
Q29: Are there any biomarkers that can predict response to cabozantinib?
A: Research suggests that high microvascular density (MVD) and mast cell density (MCD) in mccRCC (metastatic clear cell renal cell carcinoma) are associated with better outcomes but do not specifically predict response to cabozantinib. []
Q30: Can biomarkers help identify patients who might benefit from cabozantinib combined with immunotherapy?
A: High tumor enrichment in neutrophil features, potentially induced by cabozantinib and anti-PD1 combination therapy, may be linked to less aggressive HCC tumors. [] This suggests that neutrophil-related biomarkers could guide patient selection for this combination.
Q31: How can biomarkers help monitor treatment response to cabozantinib?
A: Changes in bone biomarkers, such as a decline in plasma CTx (an osteoclast marker), have been observed in patients with bone metastases treated with cabozantinib. [] These changes may reflect the drug's effects on bone lesions and could be used to monitor treatment response.
Q32: How does cabozantinib compare to other approved second-line therapies for advanced RCC, such as everolimus, axitinib, and nivolumab?
A: In clinical trials and real-world data, cabozantinib has demonstrated superiority over everolimus in terms of PFS, OS, and ORR. [, , ] Comparisons with axitinib and nivolumab are less clear-cut, with evidence suggesting comparable efficacy but differing cost profiles. []
Q33: What resources are available for researchers studying cabozantinib?
A: Researchers can access various resources, including publicly available databases like PubChem and DrugBank for chemical information, clinical trial registries such as ClinicalTrials.gov for ongoing research, and scientific literature databases like PubMed for published research articles. Additionally, collaborative research consortia like the International Metastatic Renal Cell Carcinoma Database Consortium (IMDC) provide valuable real-world data. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


